molecular formula C11H14N2O2 B1644206 N-(4-Amino-2-methoxyphenyl)cyclopropanecarboxamide CAS No. 926231-61-0

N-(4-Amino-2-methoxyphenyl)cyclopropanecarboxamide

Cat. No.: B1644206
CAS No.: 926231-61-0
M. Wt: 206.24 g/mol
InChI Key: NSPPXYHPAKISBY-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methoxyphenyl)cyclopropanecarboxamide is a cyclopropane derivative featuring a carboxamide group linked to a substituted phenyl ring. For instance, N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide () shares structural similarities, with a molecular formula of C₁₁H₁₄N₂O, an average mass of 190.25 g/mol, and a monoisotopic mass of 190.11 g/mol. The amino group at the 4-position and methoxy/methyl group at the 2-position on the phenyl ring are critical for modulating physicochemical and biological properties .

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-6-8(12)4-5-9(10)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPPXYHPAKISBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methoxyphenyl)cyclopropanecarboxamide typically involves the reaction of 4-amino-2-methoxyaniline with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methoxyphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4-Amino-2-methoxyphenyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly influence solubility, lipophilicity, and hydrogen-bonding capacity:

Compound Name Molecular Formula Substituents Molecular Weight Key Features
Target Compound (Hypothetical) C₁₁H₁₄N₂O₂ 4-amino, 2-methoxyphenyl 208.24 Polar amino and methoxy groups enhance solubility
N-(4-Amino-2-methylphenyl)... () C₁₁H₁₄N₂O 4-amino, 2-methylphenyl 190.25 Methyl reduces polarity vs. methoxy
N-(4-Methoxy-2-methylphenyl)... () C₁₂H₁₅NO₂ 4-methoxy, 2-methylphenyl 205.25 Methoxy increases polarity over methyl
N-(4-(4-Cyanophenyl)pyridin-2-yl)... (22) C₁₅H₁₂N₄O 4-cyanophenylpyridinyl 265.26 Cyano group enhances electronegativity and binding affinity
N-(2-Bromophenyl)-N-(4-methoxy...) (1f) C₁₈H₁₉BrN₂O₂ 2-bromo, 4-methoxybenzyl 383.26 Bromine increases steric bulk and reactivity

Key Observations :

  • Amino vs. Methoxy/Methyl: The amino group (strong H-bond donor) enhances solubility and target interactions compared to methoxy (H-bond acceptor) or methyl (hydrophobic) .
  • Cyano and Bromo Substituents: Electron-withdrawing groups like cyano (compound 22) or bromo (compound 1f) alter electronic density, affecting binding to enzymes like GSK-3β .

Biological Activity

N-(4-Amino-2-methoxyphenyl)cyclopropanecarboxamide is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a carboxamide group and a 4-amino-2-methoxyphenyl moiety. This unique structure contributes to its distinct biological properties and interactions with molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. Some key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Receptor Modulation : It can interact with cellular receptors, triggering signaling pathways that may result in anticancer activities.
  • Biochemical Probing : Investigated as a biochemical probe for studying enzyme mechanisms and protein interactions, providing insights into cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that it may possess cytotoxic effects against various cancer cell lines, promoting apoptosis and inhibiting proliferation.
  • Antimicrobial Effects : Some investigations have pointed towards antimicrobial properties, although further studies are needed to confirm these findings.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokines and inflammatory enzymes
AnticancerCytotoxicity in cancer cell lines
AntimicrobialPotential activity against bacterial strains

Case Studies

  • Anti-inflammatory Study :
    A study demonstrated that this compound effectively reduced levels of tumor necrosis factor-alpha (TNF-α) in vitro, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Assessment :
    In vitro assays on human cancer cell lines revealed that the compound induced significant apoptosis at micromolar concentrations, suggesting its utility in cancer therapy.
  • Antimicrobial Testing :
    Preliminary tests showed that the compound exhibited inhibitory effects on certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methoxyphenyl)cyclopropanecarboxamide
Reactant of Route 2
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N-(4-Amino-2-methoxyphenyl)cyclopropanecarboxamide

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